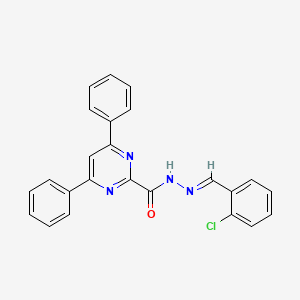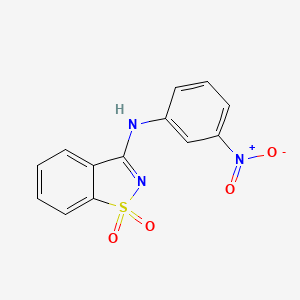![molecular formula C16H18N8O B5509594 3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5509594.png)
3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazolo and pyrazine derivatives involves complex reactions, including cyclocondensation and reactions with heterocyclic amines. For instance, the synthesis of pyrazolo[3,4-d]pyridazine and pyrido[1,2-a]benzimidazole derivatives involves regioselective 1,3-dipolar cycloaddition reactions and subsequent treatments with different reagents (Shaaban et al., 2008).
Molecular Structure Analysis
The structural elucidation of such compounds typically involves spectral data and elemental analysis. For example, the molecular structures of new pyrazolo[5,1-c]triazines and isoxazolo derivatives have been confirmed using spectral data, providing insights into the molecular framework and its electronic distribution (Abdelhamid et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving such molecules include cyclocondensation with hydroxylamine or hydrazine, leading to various heterocyclic structures. The reactivity of these compounds under different conditions helps in synthesizing a range of derivatives with potential biological activities (Desenko et al., 1998).
Scientific Research Applications
Antibacterial and Antifungal Activities
- Compounds with similar structural features have demonstrated notable antibacterial and antifungal properties. For example, a study by Hassan (2013) synthesized a range of pyrazoline and pyrazole derivatives, showing effectiveness against various bacteria and fungi, including E. coli and S. aureus, indicating their potential use in developing new antimicrobial agents (Hassan, 2013).
Synthesis of Novel Compounds
- Various studies have focused on the synthesis of new compounds containing the triazolo[4,3-a]pyrazine moiety. El-Barbary et al. (2001) synthesized novel 3,7-dimethyl pyrazolo[5,1-c][1,2,4]triazin-4-ones, which could have potential applications in various chemical and pharmaceutical fields (El-Barbary et al., 2001).
Formation of Supramolecular Structures
- Wang et al. (2014) discussed the formation of energetic multi-component molecular solids with the involvement of N-containing heterocycles, which included triazolo[4,3-a]pyrazine derivatives. These compounds formed larger structures through hydrogen bonding and weak intermolecular interactions, indicating their utility in material science and engineering (Wang et al., 2014).
Anticancer Activity
- A study by Pei et al. (2022) synthesized a series of [1,2,4] triazole [4,3-b] [1,2,4,5] tetrazine derivatives, including compounds structurally similar to 3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine, and screened them for anticancer activity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Pei et al., 2022).
Antimicrobial Agents
- Mabkhot et al. (2016) synthesized new heterocyclic compounds, including derivatives of 1,2,4-triazolo[4,3-a]pyrazine, and tested them for antibacterial and antifungal activities. These compounds showed promising results against various microbial species, indicating their potential as antimicrobial agents (Mabkhot et al., 2016).
properties
IUPAC Name |
(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[4-(2-methyltetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-10-8-23(9-14-18-17-11(2)24(10)14)16(25)13-6-4-12(5-7-13)15-19-21-22(3)20-15/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLPLGGUBPPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)


![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)
![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)
![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)
![N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)
![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)

![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)